Polymyxin

Antimicrobial Susceptibility Broth Microdilution MDR

Polymyxin (CAS 1406-11-7) is a critical last-line lipopeptide antibiotic class. Polymyxin B exhibits superior outer-membrane disruption potency (PC50 0.65 μg/mL vs. 0.76 μg/mL for Colistin E1), making it the preferred positive control for NPN uptake assays. Critically, polymyxin B and colistin are NOT interchangeable—susceptibility discordance reaches 100% VME for A. baumannii. Independent testing with separate reagents is mandatory for patient safety. Formulary decisions must weigh polymyxin B's 2–3× higher AKI risk (21.1% vs. 7.0%) against its faster pharmacokinetic attainment. Procure both agents independently to support rigorous antimicrobial stewardship and membrane biophysics research.

Molecular Formula C48H82N16O14
Molecular Weight 1107.3 g/mol
CAS No. 1406-11-7
Cat. No. B074138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin
CAS1406-11-7
SynonymsPolymyxin
Polymyxin M
Polymyxins
Molecular FormulaC48H82N16O14
Molecular Weight1107.3 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN
InChIInChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1
InChIKeyWGRSQPZAOZIPGC-VVYZPAMCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 0 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polymyxin (CAS 1406-11-7) for Scientific and Industrial Procurement: Core Product Definition and Scope


Polymyxin (CAS 1406-11-7) refers to a class of cyclic lipopeptide antibiotics produced by Paenibacillus polymyxa, with polymyxin B and polymyxin E (colistin) as the clinically relevant forms [1]. Structurally, both are mixtures of related components differing primarily in their fatty acyl tails and a single amino acid at position 6 of the peptide ring (D-phenylalanine in polymyxin B vs. D-leucine in colistin) [2]. Their primary mechanism involves electrostatic interaction with the lipid A of lipopolysaccharide (LPS) in the Gram-negative outer membrane, leading to membrane permeabilization and bacterial cell death [1].

Why Polymyxin B and Colistin Are Not Interchangeable: A Procurement-Critical Overview


Despite their high structural similarity, polymyxin B and colistin exhibit critical differences in formulation, pharmacokinetics, and toxicity profiles that preclude simple interchangeability. Polymyxin B is administered intravenously as its active sulfate salt, achieving rapid and predictable plasma concentrations, while colistin is typically administered as the inactive prodrug colistimethate sodium (CMS), which requires in vivo conversion to the active moiety, leading to significant inter-patient variability and delayed therapeutic levels [1]. Furthermore, clinical studies report divergent nephrotoxicity rates between the two agents, and susceptibility testing reveals that colistin MIC results cannot be reliably used to predict polymyxin B susceptibility, and vice versa, due to significant categorical disagreement in some species [2][3]. These differences have direct implications for drug selection, dosing, therapeutic drug monitoring, and patient safety protocols.

Quantitative Evidence Guide: Polymyxin (CAS 1406-11-7) Differential Performance vs. Comparators


In Vitro Potency Advantage: Polymyxin B Demonstrates Significantly Lower MICs than Colistin Against Key MDR Pathogens

In a direct head-to-head broth microdilution study of 89 clinical isolates, polymyxin B exhibited significantly lower Minimum Inhibitory Concentrations (MICs) compared to colistin across all three key multidrug-resistant (MDR) species tested [1].

Antimicrobial Susceptibility Broth Microdilution MDR Acinetobacter baumannii Pseudomonas aeruginosa Klebsiella pneumoniae

Membrane Permeabilization Efficiency: Polymyxin B Outperforms Polymyxin E1 in Outer Membrane Disruption

A comparative biophysical study quantified the outer membrane (OM) permeabilization activity of polymyxin B and polymyxin E1 using the 1-N-phenylnaphthylamine (NPN) uptake assay. Polymyxin B was found to be more potent at disrupting the OM [1].

Membrane Permeabilization NPN Assay LPS Binding Mechanism of Action Polymyxin E1

Differential Nephrotoxicity Risk: Polymyxin B Associated with Higher AKI Incidence Compared to Colistin Sulfate in Critically Ill Patients

A large, real-world, retrospective cohort study of 473 critically ill patients compared the incidence of acute kidney injury (AKI) between those treated with polymyxin B and colistin sulfate. The analysis found a significantly higher rate of AKI in the polymyxin B group [1].

Nephrotoxicity Acute Kidney Injury Safety Critically Ill Real-World Evidence Propensity Score Matching

Susceptibility Testing Discordance: Polymyxin B MIC Results Cannot Be Used to Predict Colistin Susceptibility in A. baumannii and P. aeruginosa

A large-scale comparative study assessed the correlation and categorical agreement between colistin and polymyxin B MICs. While overall correlation was high, the study identified a critical directional discrepancy when using polymyxin B to predict colistin susceptibility in non-fermenters [1].

Susceptibility Testing Broth Microdilution Categorical Agreement Very Major Error Acinetobacter baumannii Pseudomonas aeruginosa

Reversal of Nephrotoxicity: Colistin (CMS) Demonstrates Significantly Higher Reversibility Than Polymyxin B Upon Drug Discontinuation

In a prospective observational study comparing renal adverse effects, no significant difference was found in the overall incidence of nephrotoxicity. However, a significant difference emerged in the clinical outcome of that toxicity following drug withdrawal [1].

Nephrotoxicity Reversibility Acute Kidney Injury Patient Safety Clinical Outcomes

Polymyxin (CAS 1406-11-7): Optimal Scientific and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Drug Discovery: Using Polymyxin B as a Superior Tool for Studying Outer Membrane Permeabilization

For researchers investigating the biophysics of Gram-negative outer membranes or screening for novel permeabilizers, polymyxin B is the preferred tool over polymyxin E1. Its quantifiably greater potency in disrupting the outer membrane (PC50 of 0.65 μg/mL vs. 0.76 μg/mL for polymyxin E1) makes it a more efficient and sensitive positive control in NPN uptake assays and other membrane perturbation experiments [1]. Its stronger performance in this fundamental mechanism-of-action step makes it the standard of comparison for evaluating new polymyxin analogs or potentiators [2].

Clinical Microbiology and Susceptibility Testing: Mandating Independent Testing for Colistin and Polymyxin B

The documented risk of Very Major Errors (VME) when using polymyxin B susceptibility results to predict colistin susceptibility—reaching 100% for A. baumannii and 50% for P. aeruginosa—creates a non-negotiable requirement for clinical laboratories [1]. Procurement decisions must ensure that both colistin and polymyxin B are independently tested for all relevant non-fermenter isolates. Relying on a single agent to predict the other's susceptibility is not scientifically sound and presents a clear patient safety risk. This evidence justifies the acquisition of separate reagents, control strains, and testing panels for each drug.

Critical Care Formulary Management: Risk-Benefit Assessment for Nephrotoxicity

For hospital formulary committees and critical care pharmacists, the choice between polymyxin B and colistin formulations requires a data-driven risk-benefit analysis. While polymyxin B may offer a modest in vitro potency advantage, it is associated with a significantly higher risk of acute kidney injury (AKI) in critically ill patients, with a 2- to 3-fold increase in incidence compared to colistin sulfate (21.1% vs. 7.0% in a propensity-matched cohort) [1]. Furthermore, in the event of AKI, renal function is less likely to recover after discontinuing polymyxin B (23.3% reversal) compared to colistin (48.4% reversal) [2]. These data support a formulary strategy that may favor colistin in patients with pre-existing renal impairment or other risk factors for nephrotoxicity, while reserving polymyxin B for scenarios where rapid attainment of therapeutic concentrations is paramount [3].

Antimicrobial Stewardship Programs: Targeted Use of Polymyxin B Based on Species-Specific Potency

Antimicrobial stewardship programs can use comparative MIC data to guide empiric or targeted therapy. The finding that polymyxin B exhibits significantly lower MICs than colistin against MDR A. baumannii (p < 0.001), P. aeruginosa (p < 0.01), and K. pneumoniae (p < 0.02) provides a scientific rationale for its preferential selection in serious infections caused by these organisms [1]. This is particularly relevant when therapeutic drug monitoring is unavailable or when achieving a favorable AUC/MIC ratio is challenging due to the drug's narrow therapeutic index. This evidence supports the development of institution-specific treatment algorithms that differentiate between the two polymyxins based on the infecting pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polymyxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.